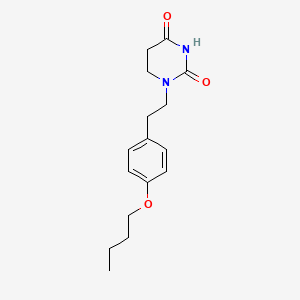
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid or its derivatives under acidic or basic conditions.
Introduction of the Butoxyphenyl Ethyl Group: The butoxyphenyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidinedione core with a suitable alkylating agent, such as 2-(4-butoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the butoxyphenyl ethyl group.
1,3,5-Triazines: Compounds with a similar ring structure but containing three nitrogen atoms.
Thiazolidinediones: Compounds with a similar dione structure but containing sulfur.
生物活性
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is C13H16N2O3. The compound features a pyrimidine ring substituted with a butoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities including:
- Anticancer : Certain pyrimidine derivatives have shown potent anticancer effects against various cell lines.
- Antimicrobial : Compounds in this class often demonstrate antibacterial and antifungal properties.
- Anti-inflammatory : Many pyrimidines possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Neuroprotective : Some studies suggest potential neuroprotective effects against neurodegenerative diseases.
Anticancer Activity
A study highlighted the anticancer potential of a related pyrimidine derivative. It demonstrated significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating high potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
| A2780 | 0.12 ± 0.064 |
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing electron-rich groups have shown enhanced activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Research has indicated that some pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Effects
Emerging studies have suggested that certain pyrimidine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property makes them candidates for further investigation in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a pyrimidine derivative in a mouse model of breast cancer. The compound was administered orally and resulted in a significant reduction in tumor size compared to control groups.
- Neuroprotection : In vitro studies using neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers and improve cell viability under stress conditions.
特性
CAS番号 |
88655-21-4 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
1-[2-(4-butoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-14-6-4-13(5-7-14)8-10-18-11-9-15(19)17-16(18)20/h4-7H,2-3,8-12H2,1H3,(H,17,19,20) |
InChIキー |
ASBZNEBJXIMZPC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















